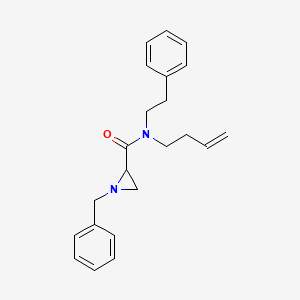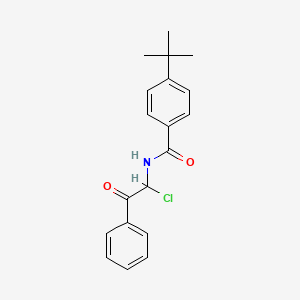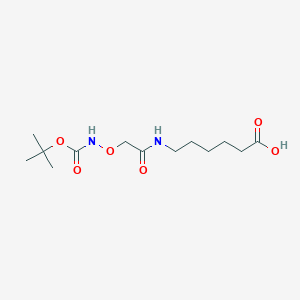![molecular formula C13H28I2N2 B14189782 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide CAS No. 849751-81-1](/img/structure/B14189782.png)
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between two nitrogen atoms, each bonded to two methyl groups, forming a stable and symmetrical structure. The diiodide counterions balance the positive charges on the nitrogen atoms, making it a quaternary ammonium salt.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide typically involves the reaction of a suitable diamine with methyl iodide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the diamine attack the methyl iodide, resulting in the formation of the quaternary ammonium salt.
Diamine Selection: The starting material is usually a diamine such as 1,5-diaminopentane.
Methylation: The diamine is reacted with an excess of methyl iodide in a suitable solvent like acetonitrile or ethanol.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (30-50°C) to ensure complete methylation.
Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield and purity of the final product.
化学反応の分析
Types of Reactions
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the iodide ions are replaced by other nucleophiles such as hydroxide, chloride, or bromide ions.
Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form secondary amines under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. The reactions are typically carried out in aqueous or alcoholic solutions at room temperature.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used, and the reactions are carried out in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, and the reactions are carried out in anhydrous solvents like tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding quaternary ammonium salts with different anions.
Oxidation: The major products are the N-oxides of the original compound.
Reduction: The major products are secondary amines.
科学的研究の応用
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties, as quaternary ammonium salts are known to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential use as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
作用機序
The mechanism of action of 2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide involves its interaction with microbial cell membranes. The positively charged nitrogen atoms interact with the negatively charged components of the cell membrane, leading to disruption and eventual cell lysis. This makes it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decane-2,8-diium diiodide: This compound has a similar spirocyclic structure but with a different ring size.
2,2,6,6-Tetramethylpiperidine-1-oxyl:
Tetramethylammonium iodide: A simpler quaternary ammonium salt with a single nitrogen atom.
Uniqueness
2,2,8,8-Tetramethyl-2,8-diazaspiro[5.5]undecane-2,8-diium diiodide is unique due to its spirocyclic structure, which imparts stability and specific reactivity. Its ability to act as a phase transfer catalyst and its antimicrobial properties make it distinct from other quaternary ammonium salts.
特性
CAS番号 |
849751-81-1 |
|---|---|
分子式 |
C13H28I2N2 |
分子量 |
466.18 g/mol |
IUPAC名 |
2,2,8,8-tetramethyl-2,8-diazoniaspiro[5.5]undecane;diiodide |
InChI |
InChI=1S/C13H28N2.2HI/c1-14(2)9-5-7-13(11-14)8-6-10-15(3,4)12-13;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
RBUROZXCBPZDIY-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCCC2(C1)CCC[N+](C2)(C)C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[tert-Butyl(diphenyl)silyl]oxy}hexa-3,5-dien-2-ol](/img/structure/B14189702.png)
![Benzoic acid, 4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-](/img/structure/B14189719.png)
![2-(4-phenoxyphenyl)-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B14189726.png)
stannane](/img/structure/B14189732.png)






![(E)-ethyl 3-(1-(tert-butyldimethylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B14189783.png)
![2-Naphthalenecarboxylic acid, 7-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B14189787.png)
![2H-1-Benzopyran-2-one, 6-fluoro-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B14189795.png)
